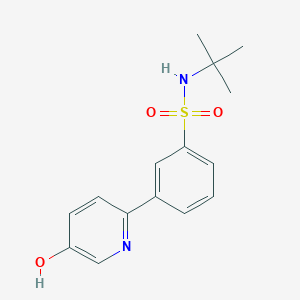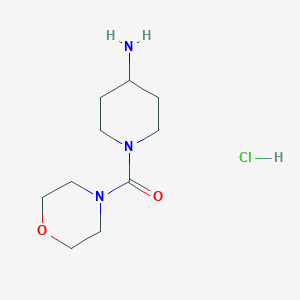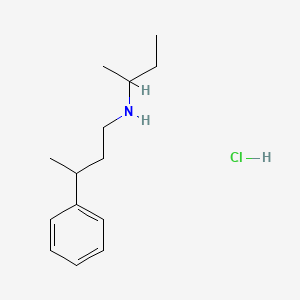![molecular formula C26H25Cl2FN4O B6416092 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride CAS No. 1785666-59-2](/img/structure/B6416092.png)
3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride
Overview
Description
3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride is a useful research compound. Its molecular formula is C26H25Cl2FN4O and its molecular weight is 499.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 498.1389450 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quinazoline Derivatives in Cancer Treatment
- α-Adrenoceptor Antagonists' Role in Cancer Treatment :
- Quinazoline α-antagonists like doxazosin, prazosin, and terazosin have demonstrated the potential to induce apoptosis, decrease cell growth, and proliferation in various prostate cancer cell lines. These effects are largely independent of α1-blockade and may involve targeting pathways like VEGF, EGFR, HER2/Neu, and caspase 8/3. Despite promising in vitro and in vivo results, clinical data is scarce, necessitating well-designed trials to establish their anticancer properties in prostate cancer and other malignancies (Batty et al., 2016).
Pharmacological Potential of Quinoline Derivatives
- Therapeutic Potential of Functionalized Quinoline Motifs :
- Quinoline, recognized for its broad spectrum of bioactivity, has seen extensive use in medicinal chemistry. Recent advancements highlight numerous quinoline derivatives harnessed through synthetic methods, underlining quinoline's status as a vital pharmacophore in drug development. The current literature accentuates its potential in various therapeutic domains, though more research is needed to explore these biomolecular quinolines for novel drug development (Ajani et al., 2022).
Quinolone Antibiotics and Drug Delivery
Lipid-based Nanosized Delivery Systems for Fluoroquinolones :
- The study reviews lipid-based nanocarrier technologies for fluoroquinolones, focusing on the latest formulations that have led to significant improvements in pharmacokinetics and pharmacodynamics. It discusses both technological and microbiological aspects of these developments, noting the potential of using lipid nanoparticles to enhance the efficacy and potency of quinolone antibiotics (Furneri et al., 2017).
Plasmid-mediated Quinolone Resistance in Enterobacteriaceae :
- This paper discusses the mechanisms of plasmid-mediated quinolone resistance (PMQR) and its prevalence in Mediterranean countries. It underscores the importance of long-term surveillance to monitor trends in the occurrence of PMQR genes, considering the high prevalence of PMQR determinants and their association with multidrug resistance (Yanat et al., 2017).
properties
IUPAC Name |
3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClFN4O.ClH/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;/h5-16H,3-4,17H2,1-2H3;1H/b15-13+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYDGCRJPYLXHY-GVYCEHEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6416022.png)
![5-Hydroxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416023.png)

![6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6416036.png)




![[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt; 95%](/img/structure/B6416084.png)


